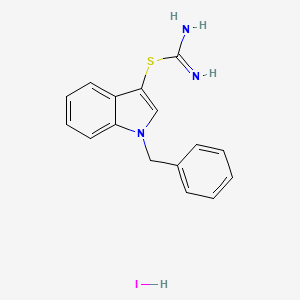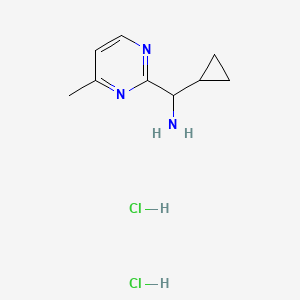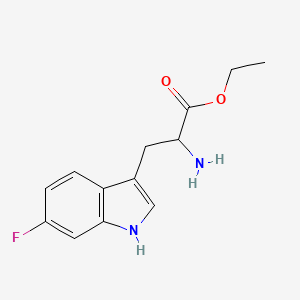
1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide is a chemical compound with the molecular formula C16H16IN3S . It is a derivative of 1-benzyl-1H-indol-3-yl .
Synthesis Analysis
The synthesis of this compound involves a series of reactions . The inhibitory activity of the compounds was determined by Ca2+ influx assays on cells expressing either the human α7 or α4β2 nicotinic acetylcholine receptors .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzyl group attached to an indol-3-yl group . The molecular weight of the compound is 409.29 .Chemical Reactions Analysis
The compound is known to inhibit the nicotinic acetylcholine receptors by a competitive mechanism . The potencies are higher for the human α7 nicotinic acetylcholine receptor compared to that for the human α4β2 nicotinic acetylcholine receptor .Physical And Chemical Properties Analysis
The compound has a molecular formula of C16H16IN3S and a molecular weight of 409.29 . Additional physical and chemical properties may be available from specialized chemical databases or scientific literature.科学的研究の応用
Corrosion Inhibition
The dithiocarbamate family, to which 1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide belongs, has been investigated for its effectiveness as a corrosion inhibitor. Specifically, ammonium (2,4-dimethylphenyl)-dithiocarbamate has demonstrated high inhibition efficiency against steel corrosion in acidic environments. The compound's ability to adsorb both physically and chemically onto steel surfaces, along with its hydrophobic properties, contributes to its effectiveness as a corrosion inhibitor (Kıcır et al., 2016).
Chemical Synthesis and Modification
This compound, as part of the broader group of dithiocarbamates, plays a role in various chemical synthesis and modification processes. For example, it has been involved in the synthesis of N-alkyl-thioureidoindoles and alkyl N-(indol-5′-yl)dithiocarbamates, showcasing its versatility in chemical reactions (Chakrabarty et al., 2005).
Bio-activity Research
Dithiocarbamates, including compounds similar to this compound, have been studied for their biological activities. In particular, their potential in treating diseases like Alzheimer's, as well as exhibiting antimicrobial properties, has been a focus of research. These compounds have shown promising results in inhibiting enzymes like acetylcholinesterase and demonstrating antioxidant activities (Venkatesh et al., 2022).
Application in Solar Cells
Compounds within the dithiocarbamate family have been explored for their photosensitizing activity in dye-sensitized solar cells. Their ability to convert sunlight into electrical energy, though not as efficiently as some reference compounds, demonstrates their potential in renewable energy technologies (Singh et al., 2014).
作用機序
Target of Action
The primary targets of 1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide are the human α7 and α4β2 nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in the nervous system, mediating fast synaptic transmission across the synapses.
Mode of Action
The compound interacts with its targets, the nAChRs, by inhibiting them through a competitive mechanism . This means that the compound competes with the natural ligand, acetylcholine, for the same binding site on the receptor. The potency of this compound is higher for the hα7 nAChR compared to the hα4β2 nAChR .
Pharmacokinetics
Like other indole derivatives, it is expected to have good absorption and distribution profiles due to its lipophilic nature
Result of Action
The molecular and cellular effects of the action of this compound are primarily the result of its inhibitory action on nAChRs. By competitively inhibiting these receptors, the compound can modulate the cholinergic signaling pathway, potentially leading to changes in physiological processes such as muscle contraction and cognitive function .
将来の方向性
The future directions for research on 1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide could involve further exploration of its pharmacological properties, particularly its inhibitory activity on nicotinic acetylcholine receptors . Additionally, the impact of various substitutions on the benzene ring on receptor selectivity could be a focus of future studies .
特性
IUPAC Name |
(1-benzylindol-3-yl) carbamimidothioate;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S.HI/c17-16(18)20-15-11-19(10-12-6-2-1-3-7-12)14-9-5-4-8-13(14)15;/h1-9,11H,10H2,(H3,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHESNSDRXWVBCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SC(=N)N.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16IN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2841263.png)
![5-chloro-N-methyl-6-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2841264.png)

![N-[(4-fluorophenyl)methyl]-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2841267.png)
![N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2841268.png)




![({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)diethylamine](/img/structure/B2841276.png)

![N-(naphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2841283.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-4-phenyloxane-4-carboxamide](/img/structure/B2841286.png)